molecular formula C7H5ClF2 B2627635 4-Chloro-2,6-difluorotoluene CAS No. 1208076-23-6

4-Chloro-2,6-difluorotoluene

Cat. No. B2627635
CAS RN: 1208076-23-6
M. Wt: 162.56
InChI Key: DJLJDJAOBLOBGV-UHFFFAOYSA-N
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Description

4-Chloro-2,6-difluorotoluene is a chemical compound with the molecular formula C7H4ClF2. It is related to 2,6-difluorotoluene, which reacts with chlorine to give 2,6-difluorobenzyl chloride .


Chemical Reactions Analysis

2,6-Difluorotoluene reacts with chlorine to give 2,6-difluorobenzyl chloride, which gets converted to 2,6-difluorobenzaldehyde through Sommelet’s reaction .


Physical And Chemical Properties Analysis

2,6-Difluorotoluene, a related compound, is a liquid at 20°C with a boiling point of 112°C and a flash point of 10°C. It has a specific gravity of 1.13 and a refractive index of 1.45 .

Scientific Research Applications

Applications in Electronic State Spectroscopy

Valence and Rydberg Excitations in Difluorotoluene : 2,4- and 2,6-difluorotoluene have been studied using high-resolution vacuum ultraviolet photoabsorption measurements and ab initio calculations. This research delves into the electronic state spectroscopies of these compounds, significantly contributing to our understanding of their valence transitions and Rydberg transitions. The findings have implications for estimating the photolysis lifetimes of these molecules in the Earth's atmosphere (Barbosa et al., 2016).

Applications in Nucleic Acid Chemistry

Fluorobenzene Nucleobase Analogues : 2,4-difluorotoluene, as a nonpolar isostere of thymidine, has been used to study the role of hydrogen bonding in nucleic acid recognition and interactions with polymerases. The research assessed fluorinated benzenes as nucleobase analogues in peptide nucleic acids, indicating that certain analogues can stabilize Hoogsteen triplets with U−A base pairs, offering insights into triple helical recognition of RNA (Kumar & Rozners, 2021).

Applications in Spectroscopy and Molecular Structure

Microwave Spectrum and Internal Rotation in Difluorotoluene : The study of the microwave rotational spectra of 2,4-difluorotoluene has provided critical insights into the molecular structure and dynamics of this compound, particularly in terms of its internal rotation barriers and rotational constants (Maiti et al., 1996).

Contributions to DNA Replication Fidelity Studies

Hydrogen Bonding and DNA Replication Fidelity : 2,4-Difluorotoluene has been instrumental in studying DNA replication fidelity, challenging the role of Watson-Crick hydrogen bonds and suggesting that steric effects might be the main determinants of DNA replication fidelity. This has sparked significant debate and led to a reevaluation of the understanding of DNA replication mechanisms (Kool & Sintim, 2006).

Safety and Hazards

2,6-Difluorotoluene is considered hazardous. It is highly flammable and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-chloro-1,3-difluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLJDJAOBLOBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,3-difluoro-2-methylbenzene

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